4-{[(3-Methylphenyl)methyl]amino}pentan-1-ol
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Overview
Description
4-{[(3-Methylphenyl)methyl]amino}pentan-1-ol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Methylphenyl)methyl]amino}pentan-1-ol typically involves the reaction of 3-methylbenzylamine with a suitable pentan-1-ol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Methylphenyl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and specific conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a secondary amine.
Scientific Research Applications
4-{[(3-Methylphenyl)methyl]amino}pentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(3-Methylphenyl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methyl-1-pentanol: Similar structure but lacks the substituted phenyl ring.
4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide: Contains a pyridine ring and a sulfonamide group, offering different chemical properties.
Uniqueness
4-{[(3-Methylphenyl)methyl]amino}pentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an amino group and a hydroxyl group, along with the substituted phenyl ring, makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C13H21NO |
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Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-[(3-methylphenyl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-11-5-3-7-13(9-11)10-14-12(2)6-4-8-15/h3,5,7,9,12,14-15H,4,6,8,10H2,1-2H3 |
InChI Key |
SZKHIOZGUIJVLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(C)CCCO |
Origin of Product |
United States |
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